molecular formula C24H18N2O3 B11285927 7-Methyl-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11285927
M. Wt: 382.4 g/mol
InChI Key: VGWVLDDSHYXIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique chromeno-pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method starts with the preparation of the chromeno-pyrrole core through a cyclization reaction. This is followed by the introduction of the methyl and phenyl groups via Friedel-Crafts alkylation and acylation reactions. The final step often involves the coupling of the pyridine moiety under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for the synthesis of complex molecules. Additionally, the use of automated systems can reduce human error and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyrrole ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The chromeno-pyrrole core is known to interact with various biological targets, making it a valuable scaffold for drug discovery.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They have shown promise in preclinical studies as anti-inflammatory and anticancer agents due to their ability to modulate specific molecular pathways.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 7-Methyl-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Unique due to its chromeno-pyrrole structure.

    Ilaprazole: A proton pump inhibitor with a similar pyridine moiety.

    Omeprazole: Another proton pump inhibitor with a benzimidazole core.

Uniqueness

The uniqueness of this compound lies in its chromeno-pyrrole structure, which is not commonly found in other compounds. This structure imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

7-methyl-2-(4-methylpyridin-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H18N2O3/c1-14-8-9-18-17(12-14)22(27)20-21(16-6-4-3-5-7-16)26(24(28)23(20)29-18)19-13-15(2)10-11-25-19/h3-13,21H,1-2H3

InChI Key

VGWVLDDSHYXIPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=CC=C5

Origin of Product

United States

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